2-(aminooxy)-N,N-dimethylacetamide

Description

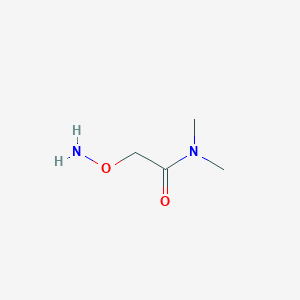

2-(Aminooxy)-N,N-dimethylacetamide is a specialized acetamide derivative featuring an aminooxy (–ONH₂) group at the β-position of the acetamide backbone. This structural motif confers unique reactivity, particularly in nucleophilic oxyamination reactions and as a precursor in heterocyclic synthesis.

Properties

IUPAC Name |

2-aminooxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFEFAEGQGTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(aminooxy)-N,N-dimethylacetamide can be synthesized from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-N,N-dimethylacetamide . The synthesis involves specific reaction conditions that ensure the formation of the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . These methods are designed to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-(aminooxy)-N,N-dimethylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its applications in different scientific fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further scientific research and industrial applications .

Scientific Research Applications

2-(aminooxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it plays a role in the study of biochemical pathways and molecular interactions . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

a. 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)-N,N-dimethylacetamide

- Structure : A pyrimidine ring substituted with a hydroxy group and an N,N-dimethylacetamide chain .

- Key Differences: The pyrimidine moiety introduces aromaticity and hydrogen-bonding capacity, contrasting with the aminooxy group’s nucleophilic character.

- Synthesis : Prepared via base-mediated coupling of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)acetic acid with dimethylamine, minimizing urea byproduct formation .

- Applications : Likely used in agrochemicals or pharmaceuticals due to pyrimidine’s prevalence in bioactive molecules.

b. 2-(2-Formylphenoxy)-N,N-Dimethylacetamide

- Structure: Features a formyl (–CHO) group on the phenoxy ring .

- Key Differences: The formyl group enables electrophilic reactions (e.g., Schiff base formation), whereas the aminooxy group supports nucleophilic substitutions.

- Physicochemical Properties: Higher polarity compared to 2-(aminooxy)-N,N-dimethylacetamide due to the formyl group, as indicated by SMILES and InChI data .

c. 2-(P-Chloroanilino)-N,N-Dimethylacetamide

- Structure: Substituted with a p-chloroanilino group (–NH–C₆H₄–Cl) .

- Key Differences: The electron-withdrawing chloro group enhances stability but reduces nucleophilicity compared to the aminooxy group.

- Molecular Weight: 212.68 g/mol (C₁₀H₁₃ClN₂O), slightly lighter than this compound’s estimated ~146 g/mol .

Reactivity and Functional Group Comparisons

- Aminooxy vs. Thiadiazole: The aminooxy group’s nucleophilicity contrasts with thiadiazole’s aromatic stability, directing the former toward dynamic covalent chemistry and the latter toward target-specific drug design .

- Aminooxy vs. Formyl: While both groups participate in condensation reactions, the aminooxy group’s –ONH₂ moiety is more reactive toward carbonyl electrophiles (e.g., ketones, aldehydes) .

Thermodynamic and Solubility Trends

- Solubility: N,N-Dimethylacetamide (DMA) exhibits high miscibility with water and organic solvents, a property likely shared by this compound due to polar groups .

- Volumetric Properties: Binary mixtures of DMA with alcohols (e.g., 2-alkanol) show negative excess molar volumes, suggesting strong intermolecular interactions . Substituted analogs like this compound may deviate due to steric hindrance from the aminooxy group.

Biological Activity

2-(Aminooxy)-N,N-dimethylacetamide (also known as this compound hydrochloride) is a compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H10N2O2

- Molecular Weight : 118.13 g/mol

- CAS Number : 138224-86-9

The primary biological activity of this compound is attributed to its role as an inhibitor of GABA transaminase , an enzyme involved in the degradation of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. By inhibiting this enzyme, the compound may increase GABA levels in the brain, potentially providing therapeutic benefits for neurological disorders such as anxiety and epilepsy.

Biological Activity Overview

The compound exhibits several biological activities:

- Enzyme Inhibition : Primarily targets GABA transaminase.

- Neurotransmitter Modulation : Enhances GABA levels, which may alleviate symptoms associated with low GABA levels.

- Synthetic Chemistry Applications : Serves as a reagent in various organic synthesis processes.

Enzyme Interaction Studies

Research has demonstrated that this compound forms stable complexes with GABA transaminase, significantly inhibiting its activity. This inhibition leads to increased GABA concentrations, which can have profound effects on neuronal excitability and overall brain function.

Case Studies

-

Neuropharmacological Effects :

A study investigated the effects of this compound on animal models of anxiety and seizure disorders. Results indicated a marked reduction in anxiety-like behaviors and seizure frequency in treated subjects compared to controls, suggesting its potential as a therapeutic agent for these conditions. -

Synthetic Applications :

The compound has been utilized in various synthetic pathways, demonstrating versatility in chemical reactions. It is particularly valuable in developing other biologically active compounds through its reactivity with different substrates.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | Amide | Common solvent; used extensively in organic synthesis |

| 2-Hydroxy-N,N-dimethylacetamide | Hydroxy | Alternative reagent; less reactive than aminooxy derivatives |

| N,N-Dimethylglycinamide hydrochloride | Amino acid | Used primarily as a metabolic intermediate |

| Glycine N,N-dimethylamide hydrochloride | Amino acid | Similar structure but different functional applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.